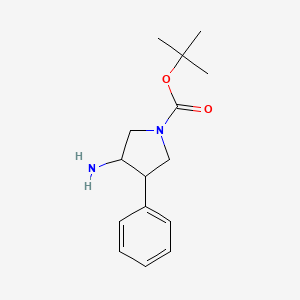

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate

Descripción general

Descripción

The compound "Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate" is a chemical of interest in the field of organic synthesis and pharmaceutical chemistry. It is related to various research efforts aimed at synthesizing enantiomerically pure compounds, developing new chiral auxiliaries, and creating building blocks for pharmaceutically active substances. The papers provided offer insights into the synthesis, characterization, and applications of similar tert-butyl-containing compounds, which can be informative for understanding the broader context of research related to "Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate" .

Synthesis Analysis

The synthesis of related tert-butyl compounds often begins with readily available starting materials and aims to achieve high enantiomeric purity and yield. For instance, the preparation of enantiomerically pure cis- and trans-configurated imidazolidinones from amino acids is achieved through a diastereoselective process involving the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde . Similarly, the synthesis of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves starting with tert-butyl 4-oxopiperidine-1-carboxylate and coupling with aromatic aldehydes to form Schiff base compounds . These methods highlight the importance of stepwise reactions and careful selection of starting materials and reagents to achieve the desired chemical structures .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FTIR, NMR, and DFT analyses are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to optimize molecular structures and compare them with experimental data, providing a deeper understanding of the electronic properties and stability of the compounds .

Chemical Reactions Analysis

The tert-butyl group is often used in the synthesis of compounds due to its ability to protect functional groups during reactions. The papers describe various chemical reactions, including cyclization, alkylation, and condensation, to form complex structures with the tert-butyl group serving as a protective moiety . These reactions are crucial for the synthesis of intermediates and final products with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds are influenced by their molecular structure and the presence of functional groups. Intramolecular hydrogen bonds, for example, can affect the compound's boiling point, solubility, and stability . The steric bulk of the tert-butyl group also plays a role in the reactivity and selectivity of the compounds during synthesis . Understanding these properties is essential for the development of new compounds and their application in drug design and synthesis.

Aplicaciones Científicas De Investigación

Chiral Auxiliary and Synthesis Applications

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has been utilized as a chiral auxiliary in organic synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was used as a chiral building block in dipeptide synthesis. This compound facilitated the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives through stereoselective reactions (Studer, Hintermann, & Seebach, 1995).

Enzyme-catalyzed Kinetic Resolution

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate has been subject to enzyme-catalyzed kinetic resolution. This process optimized enzyme, solvent, and temperature conditions to achieve high enantioselectivity, enabling the preparation of enantiomerically pure compounds (Faigl et al., 2013).

Synthesis from L-Aspartic Acid

An economical synthesis method for tert-butyl (S)-3-aminopyrrolidine-1-carboxylate was developed starting from L-aspartic acid. This method featured mild reaction conditions and was suitable for industrial preparation, highlighting the compound's importance in pharmaceutical applications (Han et al., 2018).

Mechanism Study in Chemical Reactions

The tert-butyloxycarbonyl (Boc) group migration in related compounds has been studied to understand its mechanism, which involves an unusual nine-membered cyclic transition state. This study aids in understanding the behavior of tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate in chemical reactions (Xue & Silverman, 2010).

Role in Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active compounds. For example, it was involved in the preparation of antibacterial agents characterized by chiral aminopyrrolidine substituents. These studies emphasize its significance in the development of new medicinal compounds (Di Cesare et al., 1992).

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGLRNLEEDBVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)